VD12-09
Description
Properties
Molecular Formula |
C16H23F3N2O3S2 |
|---|---|
Molecular Weight |
412.49 |
IUPAC Name |
2-(Cyclooctylamino)-3,5,6-trifluoro-4-((2-hydroxyethyl)thio)benzenesulfonamide |
InChI |
InChI=1S/C16H23F3N2O3S2/c17-11-12(18)16(26(20,23)24)14(13(19)15(11)25-9-8-22)21-10-6-4-2-1-3-5-7-10/h10,21-22H,1-9H2,(H2,20,23,24) |
InChI Key |
ZUTOCUUMVDYVHW-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(F)C(F)=C(SCCO)C(F)=C1NC2CCCCCCC2)(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VD1209; VD12-09; VD12 09 |
Origin of Product |
United States |
Discovery and Preclinical Development of Vd12 09
Chemical Class and Core Structure of VD12-09
This compound is chemically classified as a fluorinated benzenesulfonamide (B165840) derivative. nih.govnih.gov Its systematic name is 2-(Cyclooctylamino)-3,5,6-Trifluoro-4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide. nih.gov The core structure of this compound is built upon a benzenesulfonamide scaffold, which is known to be a key pharmacophore for carbonic anhydrase inhibition. The strategic placement of fluorine atoms and other functional groups on this core structure is critical for its high affinity and selectivity towards CA IX.
Synthetic Methodologies for this compound and Related Analogues
The synthesis of this compound and its related analogues has been documented in scientific literature. tandfonline.comresearchgate.net These synthetic routes are crucial for producing the compound for preclinical studies and for generating a library of related molecules to explore structure-activity relationships. The methodologies allow for systematic modifications of the benzenesulfonamide scaffold, enabling the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of the lead compounds.
Lead Identification and Optimization Strategies in this compound Development
The development of this compound as a promising lead compound for anticancer therapy has been the result of a systematic process of lead identification and optimization. tuni.fi This process aimed to identify a potent and selective inhibitor of CA IX with favorable drug-like properties.
This compound was identified as a potent inhibitor of human carbonic anhydrase IX through screening processes. nih.govresearchgate.net The initial discovery highlighted its extraordinary picomolar binding affinity for CA IX, marking it as a significant "hit" compound worthy of further investigation. nih.gov
Subsequent preclinical investigations focused on understanding the structure-activity relationship (SAR) of this compound and its analogues. These studies have been instrumental in elucidating the structural features that govern the compound's potent and selective inhibition of CA IX.
For instance, comparative studies with analogues such as VD11-4-2, VR16-09, and VR16-10 have revealed the importance of the substituents on the fluorinated benzenesulfonamide core. nih.gov The size and nature of the hydrophobic group at the ortho position of the benzene (B151609) ring have been shown to significantly influence the functional effects of these inhibitors. nih.gov Specifically, a bulky aminocyclooctyl group, as present in this compound, contributes to its potent inhibitory activity. nih.gov
The following table summarizes the dissociation constants (Kd) of this compound and related compounds for various human carbonic anhydrase isoforms, illustrating the compound's selectivity for CA IX.
| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA IV (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) |
| This compound | 1000 | 500 | 400 | 1.1 | 47 |
| VD11-4-2 | 10000 | 12500 | - | 0.05 | 7.0 |
Data sourced from references tandfonline.comwhiterose.ac.uknih.gov. A lower Kd value indicates a higher binding affinity.
The development of this compound has been guided by rational design principles aimed at maximizing its affinity and selectivity for CA IX. A key principle has been the exploitation of the structural differences between the active sites of various CA isoforms. The high selectivity of this compound for CA IX over other isoforms, such as CA I and CA II, is a testament to this targeted approach. tandfonline.comnih.gov
A critical design element is the incorporation of a bulky hydrophobic group at the ortho position of the benzenesulfonamide ring. nih.gov This feature is designed to engage in favorable hydrophobic interactions within a specific pocket of the CA IX active site, an interaction that is less favorable in other CA isoforms. nih.gov This targeted interaction is a cornerstone of the rational design strategy that has led to the development of this compound as a highly selective inhibitor.
Mechanism of Action and Molecular Interactions of Vd12 09
Inhibitory Activity Against Carbonic Anhydrase IX
VD12-09 functions as a potent inhibitor of CA IX, impacting its catalytic activity in various experimental models.
This compound has been characterized by its strong affinity for CA IX. Studies utilizing Xenopus laevis oocytes expressing CA IX have determined its binding affinity to be 1.1 nM tandfonline.com. The compound has also demonstrated an IC50 value of 25 nM against CA IX in oocytes, as measured by pH monitoring with microelectrodes and mass spectrometric gas analysis peerj.com. In cellular models, the IC50 for this compound in hypoxic MDA-MB-231 cells was determined by mass spectrometric gas analysis, showing a dose-dependent decrease in CA activity nih.govresearchgate.netoncotarget.com. While some methods like stopped-flow inhibition assay (SFA) were limited in determining very low Kᵢ values against CA IX due to enzyme concentration, fluorescent thermal shift assay (FTSA) provided reliable dissociation constants (Kd) nih.govoncotarget.comresearchgate.net.
The kinetic parameters for this compound's inhibition of CA IX are summarized in the table below:
Table 1: Kinetic Parameters of this compound Against Human Carbonic Anhydrase IX
| Parameter | Value | Method | Reference |
| Affinity (Kd) | 1.1 nM | FTSA | tandfonline.comresearchgate.net |
| IC50 | 25 nM | pH monitoring, mass spectrometry (in oocytes) | peerj.com |
This compound exhibits a clear concentration-dependent inhibition profile against CA IX activity. In hypoxic MDA-MB-231 cells, pre-incubation with this compound resulted in a dose-dependent decrease in CA activity nih.govresearchgate.net. This inhibition was confirmed by mass-spectrometric gas analysis, which measured the rate of CO₂/HCO₃⁻ hydration/dehydration nih.gov. Furthermore, this compound significantly reduced hypoxia-induced acidification in HeLa cells in a dose-dependent manner, with a negligible effect on cells exposed to normoxia nih.govoncotarget.com. This indicates a specific functional activity in conditions where CA IX is highly expressed. The growth of breast cancer spheroids was also observed to be concentration-dependent when treated with this compound researchgate.net.
Selectivity Profile Against Human Carbonic Anhydrase Isoforms
The development of selective inhibitors is crucial due to the high homology among human carbonic anhydrase isoforms researchgate.netnih.gov. This compound demonstrates a notable selectivity profile.
Quantitative assessments highlight this compound's preferential binding to CA IX. Its interactions with other catalytically active human CA isoforms were reported to be 25- to 100,000-fold weaker than with CA IX tandfonline.com. The dissociation constants (Kd) for this compound against various human CA isoforms, as determined by fluorescent thermal shift assay (FTSA), illustrate this selectivity researchgate.netresearchgate.net.
Table 2: Dissociation Constants (Kd) of this compound Against Human Carbonic Anhydrase Isoforms
| Isoform | Kd (nM) | Reference |
| CA IX | 1.1 | tandfonline.comresearchgate.net |
| CA I | >45,000 | vu.lt |
| CA II | >1,000 | vu.lt |
| CA IV | Not specified, but significantly weaker than CA IX peerj.com | |
| CA XII | Not specified, but significantly weaker than CA IX peerj.com |
Molecular Binding and Ligand-Target Recognition
The molecular binding of this compound to CA IX is a key aspect of its inhibitory mechanism. This compound, chemically known as 2-(Cyclooctylamino)-3,5,6-Trifluoro-4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide, features a benzenesulfonamide (B165840) backbone with a cyclooctylamino group and fluorine atoms nih.govontosight.ai. The sulfonamide group is a classical zinc-binding group (ZBG) that coordinates to the active site zinc cation of carbonic anhydrases, thereby blocking enzyme activity nih.govsemanticscholar.org.
The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring directly bound to the sulfonamide headgroup enhances the potency by lowering the pKa of the sulfonamide amino group, facilitating its binding in the deprotonated form researchgate.net. The bulky cyclooctylamino group at the ortho position to the sulfonamide head is crucial for its high affinity and selectivity towards CA IX researchgate.net. This is because the active site of CA IX contains a deeper hydrophobic pocket compared to CA II, which is occupied by a bulky Phe131 residue in CA II vu.lt. The cyclooctyl group of this compound is designed to fit into this newly accessible pocket formed by residues such as Val130, Leu134, and others in CA IX, contributing to its enhanced selectivity vu.lt. Direct binding to the Zn(II) in the active site of CA IX has been confirmed, leading to novel conformational changes in the enzyme nih.gov.
Biophysical Characterization of Binding Affinity
The binding affinity of this compound to CA IX has been thoroughly characterized using various biophysical techniques, including Isothermal Titration Calorimetry (ITC), Fluorescent Thermal Shift Assay (FTSA), and Surface Plasmon Resonance (SPR). These methods are instrumental in quantifying the strength and thermodynamics of molecular interactions.
Research findings indicate that this compound binds to CA IX with high affinity, reported at 1.1 nM tandfonline.com. This strong interaction highlights its potential as a targeted inhibitor. Furthermore, studies have demonstrated that this compound exhibits remarkable selectivity for CA IX, with interactions with other 12 catalytically active human Carbonic Anhydrase isoforms being 25 to 100,000-fold weaker tandfonline.com. This high degree of specificity is crucial for minimizing off-target effects and enhancing therapeutic precision.
The observed dissociation constants (Kd_obs) for compounds binding to CA isoforms, including this compound, are determined by techniques like FTSA, which measures protein thermal stabilization upon ligand binding nih.govdiva-portal.orgresearchgate.net. ITC provides additional thermodynamic parameters, such as binding enthalpy, offering a deeper understanding of the interaction diva-portal.orgresearchgate.net. While specific SPR dissociation rates for this compound were not explicitly detailed in all contexts, SPR is broadly employed to analyze such interactions and confirms the tight binding characteristics of potent CA IX inhibitors diva-portal.orgpeerj.com.
Table 1: Binding Affinity of this compound to Carbonic Anhydrase IX
| Compound | Target Enzyme | Binding Affinity (Kd) | Method(s) | Selectivity |
| This compound | CA IX | 1.1 nM | ITC, FTSA, Stopped-flow CO2 hydration assay tandfonline.com | 25-100,000-fold weaker binding to other 12 human CA isoforms tandfonline.com |
Structural Basis of CA IX-VD12-09 Interaction
The precise molecular details of how this compound interacts with CA IX have been elucidated through X-ray crystallography. The crystal structure of the CA IX catalytic domain in complex with this compound (PDB ID: 6FE0) has been determined at resolutions ranging from 1.75 Å to 2.47 Å oncotarget.com.
The structural complementarity between this compound and the CA IX active site, particularly the specific fit of its various moieties, underpins its high affinity and isoform selectivity. This detailed understanding of the this compound-CA IX interaction provides critical insights for rational drug design aimed at developing even more potent and selective CA IX inhibitors.
Preclinical Functional Characterization of Vd12 09
In Vitro Cellular Model Systems
The in vitro characterization of VD12-09 involved a comprehensive evaluation of its effects on cancer cell physiology, with a particular emphasis on hypoxia-induced responses and pH regulation.
Effects on Hypoxia-Induced Extracellular Acidification in Cancer Cell Lines (e.g., HeLa, MDA-MB-231, H460, A549)
This compound demonstrated significant functional activity in reducing hypoxia-induced extracellular acidification in cancer cell lines. Specifically, this compound significantly reduced hypoxia-induced acidification of HeLa cells in a dose-dependent manner. Under normoxic conditions, its effect on these cells was negligible nih.govwikipedia.orgnih.gov.
The broader class of novel fluorinated carbonic anhydrase IX inhibitors, which includes this compound, has shown potent effects on extracellular acidification. These compounds exhibited IC50 values up to 1.29 nM in reducing hypoxia-induced extracellular acidification across a panel of cancer cell lines, including HeLa, H460, MDA-MB-231, and A549 nih.gov. In hypoxic MDA-MB-231 cells, this compound, alongside VR16-09 and VD11-4-2, resulted in a dose-dependent decrease in CA activity.
Table 1: Effect of CA IX Inhibitors on Hypoxia-Induced Extracellular Acidification
| Compound Class | Cell Lines Tested | Effect on Hypoxia-Induced Extracellular Acidification | IC50 (nM) (for the class) |
| This compound | HeLa | Significant reduction (dose-dependent) | Not specifically reported |
| Novel Fluorinated CA IX Inhibitors (including this compound) | HeLa, H460, MDA-MB-231, A549 | Significant reduction | Up to 1.29 nih.gov |
Modulation of Intracellular pH Dynamics
This compound has been shown to modulate intracellular pH dynamics, particularly in systems expressing CA IX. In Xenopus laevis oocytes heterologously expressing CA IX, this compound inhibited the rate of cytosolic pH changes. Specifically, 10 µM of this compound decreased the rate of intracellular H+ rise (Δ[H+]i/Δt) in CA IX expressing cells from 87.5 ± 17.8 nM/min to 40.6 ± 6.9 nM/min. This indicates its ability to influence the internal pH buffering capacity mediated by CA IX. However, this compound did not affect the amplitude of pH changes at the outer oocyte membrane surface.
Specificity Validation in CA IX Knockout Cell Lines
The specificity of this compound for CA IX was rigorously validated using CA IX knockout (KO) cell lines. In hypoxic HeLa cells where CA IX was genetically knocked out, this compound, even at a concentration of 30 µM, did not alter carbonic anhydrase (CA) activity nih.gov. In contrast, in wild-type (WT) HeLa cells, CA activity significantly decreased (P < 0.01) upon exposure to the compound nih.gov. These findings confirm that this compound specifically targets CA IX, leaving other carbonic anhydrase isoforms unaffected nih.gov.
Impact on Cellular Metabolic Pathways Related to Hypoxia
Carbonic Anhydrase IX plays a critical role in the metabolic adaptation of cancer cells to hypoxic environments by regulating pH balance. It catalyzes the reversible hydration of CO2, producing bicarbonate and protons, which are essential for neutralizing intracellular acid and increasing extracellular acidification, thereby supporting cancer cell survival nih.gov. By inhibiting CA IX, this compound prevents the acidification of the tumor's extracellular microenvironment and the alkalization of the cytoplasm, which can lead to increased cell death in CA IX-expressing hypoxic tumors.
Pre-incubation of hypoxic MDA-MB-231 cell suspensions with this compound resulted in a dose-dependent decrease in CA activity, as determined by mass-spectrometric gas analysis of the CO2/HCO3- hydration/dehydration reaction nih.gov. This demonstrates this compound's direct impact on a fundamental metabolic pathway crucial for maintaining the acidic tumor microenvironment under hypoxic conditions.
Influence on Cellular Processes (e.g., clonogenic survival)
The class of novel fluorinated carbonic anhydrase IX inhibitors, which includes this compound, has been shown to influence critical cellular processes such as clonogenic survival. A decreased clonogenic survival was observed when hypoxic H460 3D spheroids were incubated with these compounds nih.govwikipedia.org. Clonogenic assays are a standard tool to assess the long-term proliferative potential and survival of cells after treatment. This reduction in clonogenic survival indicates that this compound and similar inhibitors impair the ability of cancer cells to form colonies and sustain long-term growth under hypoxic stress.
Comparative Functional Studies with Related CA IX Inhibitors
This compound has been investigated in comparison with other selective CA IX inhibitors and non-selective CA inhibitors to delineate its specific functional profile.
Differential Effects Compared to VD11-4-2, VR16-09, and EA2-3
This compound, along with VD11-4-2 and VR16-09, are recognized as selective nano- to picomolar inhibitors of CA IX mdpi.com. VD11-4-2, in particular, exhibits an exceptionally strong picomolar binding affinity (dissociation constant, Kd, of 50 pM) and significant selectivity for human CA IX nih.govnih.govscience.gov.
While this compound demonstrated selectivity towards CA IX, its inhibitory effect on CA IX was found to be lower when compared to VD11-4-2. This compound showed high affinity and selectivity for intracellular CA IX, with negligible effects on intracellular CA II activity. However, it did not significantly influence pH changes at the outer oocyte membrane surface.
EA2-3 also exhibited a high affinity for CA IX, binding with a 330 pM affinity and showing high selectivity. Nevertheless, EA2-3 significantly reduced the rate of intracellular pH changes (Δ[H+]i/Δt) in oocytes expressing both CA II and CA IX, suggesting it is less effective as a selective CA IX inhibitor than VD11-4-2.
In cellular models, VR16-09, VD11-4-2, and this compound effectively reduced hypoxia-induced acidification in cancer cells in a dose-dependent manner. Among these, VR16-09 showed the most pronounced functional activity. Importantly, these compounds, including this compound, specifically target CA IX without affecting other CA isoforms in wild-type HeLa cells. Both VD11-4-2 and this compound are characterized as fluorinated benzenesulfonamides, a class that also includes VR16-09 and VR16-10 nih.govnih.govnih.govscience.govnih.govebi.ac.uk.
Comparative Analysis with Non-Selective CA Inhibitors (e.g., Ethoxzolamide)
Ethoxzolamide (B1671626) (EZA) serves as a benchmark non-selective CA inhibitor, widely used in clinical settings nih.govnih.govnih.govscience.gov. Comparative studies highlight the improved selectivity and reduced toxicity of this compound and VD11-4-2 over ethoxzolamide.
As detailed in Section 4.2.2, ethoxzolamide exhibited higher toxicity in zebrafish embryos (LC50 of 9 µM) compared to this compound (13 µM) and VD11-4-2 (120 µM) nih.govnih.govnih.govscience.govebi.ac.uk. Furthermore, EZA induced more severe phenotypic abnormalities in zebrafish, such as pericardial edema, abnormal body appearance, and unconsumed yolk sac, which were less prevalent or absent with this compound and VD11-4-2 treatments nih.govnih.govnih.govnih.gov.
Ethoxzolamide's mechanism of action involves inhibiting carbonic anhydrase activity in proximal renal tubules, leading to decreased reabsorption of water, sodium, potassium, and bicarbonate. It also reduces intraocular pressure by decreasing aqueous humor secretion in the eye. Specifically, ethoxzolamide binds and inhibits carbonic anhydrase I and also inhibits CA IV. The significantly lower toxicity and fewer side effects observed with this compound and VD11-4-2 in zebrafish, compared to EZA, underscore their potential as more selective and safer therapeutic agents nih.govnih.govnih.gov.
Advanced Analytical and Computational Methodologies in Vd12 09 Research
Spectrometric Techniques for Enzyme Activity Assessment
Spectrometric methods are instrumental in quantifying the enzymatic activity of CA IX and evaluating the inhibitory potency of compounds like VD12-09.
The mass spectrometry-based 18O depletion assay is a robust technique used to assess the CO2 hydration activity of carbonic anhydrases, including CA IX nih.govresearchgate.netoncotarget.com. This method measures the rate of 18O depletion from 13C18O2 as CO2 is hydrated to bicarbonate and protons, a reaction catalyzed by carbonic anhydrases nih.govresearchgate.netoncotarget.com.
In studies involving this compound, this assay has been applied to evaluate its inhibitory effects on CA IX activity in hypoxic cancer cell lines, such as MDA-MB-231 breast cancer cells nih.govresearchgate.netoncotarget.com. Pre-incubation of cell suspensions with this compound resulted in a dose-dependent decrease in CA activity nih.govoncotarget.com. To confirm the specificity of this compound towards CA IX, the assay was also performed on HeLa cells with CA IX knocked out. In these CA IX knockout cell lines, this compound did not alter CA activity, even though considerable activity from other CA isoforms remained, thus demonstrating its specific targeting of CA IX nih.govoncotarget.com.
Table 1: Effect of this compound on Carbonic Anhydrase Activity in Hypoxic MDA-MB-231 Cells (Representative Data)
| Compound | Concentration | Relative CA Activity (Dose-Dependent Decrease) | Specificity |
| This compound | Various | Decreased | CA IX-specific (confirmed in CA IX KO cells) nih.govoncotarget.com |
pH Measurement Techniques in Biological Systems (e.g., Cytosolic and Extracellular pH Monitoring)
Monitoring pH in biological systems is crucial for understanding the physiological roles of carbonic anhydrases and the impact of their inhibitors. CA IX, being a transmembrane homodimer, catalyzes the reversible hydration of carbon dioxide extracellularly, contributing significantly to pH regulation in the tumor microenvironment tandfonline.comtandfonline.com.
Studies on this compound have utilized pH measurement techniques in various biological models, including Xenopus oocytes heterologously expressing specific CA isoforms (CA II, CA IV, CA IX, or CA XII) and human cancer cell lines like MDA-MB-231 tandfonline.comnih.govoncotarget.comtandfonline.com. CA activity in oocytes was evaluated by measuring pH changes in both the cytosol and at the outer membrane surface tandfonline.comtandfonline.com.
Research findings indicate that this compound, while exhibiting selectivity towards intracellular CA IX with negligible effects on intracellular CA II activity, showed lower potential to inhibit CA IX activity compared to other potent inhibitors like VD11-4-2 in Xenopus oocytes based on intracellular pH measurements tandfonline.comtandfonline.com. Furthermore, this compound did not significantly influence the amplitude of pH changes at the outer oocyte membrane surface, suggesting it might not effectively accommodate the active site of the mature membrane-anchored CA IX with an extracellular catalytic domain tandfonline.comtandfonline.com. Despite this, this compound, along with other related compounds, significantly reduced hypoxia-induced acidification in HeLa cells in a dose-dependent manner, demonstrating its functional activity in cellular models nih.govoncotarget.comresearchgate.net.
Computational Approaches for Molecular Design and Interaction Prediction
Computational methodologies play a pivotal role in the rational design and optimization of CA IX inhibitors, enabling the prediction of molecular structures and interactions.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein (the target) based on the experimentally determined structure of a related protein (the template) with a similar amino acid sequence davuniversity.orgisroset.org. This approach is particularly valuable when experimental structures are unavailable, leveraging the principle that proteins with evolutionary homology tend to share similar 3D structures davuniversity.orgisroset.org.
In the context of CA IX inhibitor research, homology models have been built for various carbonic anhydrase isoforms, including zebrafish CA II and CA IX nih.govresearchgate.net. These models are crucial for identifying conserved amino acid residues within the active site, providing structural insights that aid in understanding how inhibitors like this compound interact with their target enzymes nih.govresearchgate.net. Such structural information is fundamental for guiding the design of compounds with improved affinity and selectivity.
Computational drug design, often employing structure-based drug design principles, is extensively utilized in the development of selective CA IX inhibitors peerj.comcnr.it. This approach involves leveraging the known three-dimensional structure of the target enzyme, CA IX, to design molecules that can bind to its active site with high affinity and specificity cnr.it.
The process typically involves several steps, including the identification of potential binding pockets, rational design of novel chemical entities, and optimization of lead compounds. X-ray crystallography, which provides high-resolution structural data of CA IX alone and in complex with inhibitors, is often integrated with computational analysis to guide the design of selective sulfonamide inhibitors, a class that includes this compound peerj.comcnr.itvu.ltiucr.org. The aim is to develop molecules that can modulate the enzyme's catalytic activity effectively, leading to desired therapeutic outcomes in cancer treatment cnr.it.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a protein (receptor) reddit.comfrontiersin.orgmdpi.com. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's binding site, treating the protein as largely fixed reddit.comfrontiersin.org. In contrast, molecular dynamics simulations provide a more comprehensive view by simulating the time-dependent movement of atoms and molecules, allowing for the observation of conformational changes in both the ligand and the protein, and exploring the stability of the protein-ligand complex over time reddit.comfrontiersin.orgmdpi.com.
These techniques have been applied in the study of this compound and related compounds to understand their binding modes and interactions with various CA isoforms vu.ltresearchgate.net. For instance, molecular docking and dynamics simulations have been used to compare the binding of this compound to CA II and CA IX vu.lt. These studies revealed that the larger active site and deeper hydrophobic pocket of CA IX, compared to CA II, accommodate the bulky cyclooctyl group of this compound differently, contributing to its observed selectivity vu.lt. Such computational analyses provide critical insights into the molecular recognition mechanisms, guiding the design of more potent and isoform-selective CA IX inhibitors vu.lt.
Future Directions and Research Perspectives for Vd12 09
Advanced Preclinical Characterization of VD12-09 Analogues
Further preclinical characterization of this compound and its analogues is crucial for optimizing its therapeutic profile. While this compound exhibits a strong affinity for CA IX (1.1 nM), other related compounds like VD11-4-2 have demonstrated even higher binding affinities (50 pM) uni.lu. This highlights the potential for structural modifications to enhance potency and selectivity. Research in this area will involve comprehensive structure-activity relationship (SAR) studies to identify key pharmacophores and structural motifs that contribute to improved CA IX inhibition and favorable pharmacokinetic properties.
Systematic synthesis and evaluation of novel this compound analogues, including those with modified benzenesulfonamide (B165840) backbones, cyclooctylamino groups, fluorine atom placements, and (2-hydroxyethyl)thio substituents, will be undertaken wikipedia.org. Advanced preclinical studies will extend beyond in vitro enzymatic assays to include detailed cellular assays assessing target engagement, functional inhibition of CA IX-mediated processes (e.g., pH regulation, cell migration, invasion), and cellular uptake in diverse cancer cell lines. Comparative studies with existing CA IX inhibitors, such as ethoxzolamide (B1671626) (PubChem CID: 3295), will be essential to benchmark the efficacy and specificity of this compound and its optimized analogues nih.govnih.gov.
Table 1: Comparative Binding Affinities of CA IX Inhibitors
| Compound | Target | Affinity (Ki/Kd) | Selectivity over other CAs | Source |
| This compound | CA IX | 1.1 nM (Kd) | 25,000–100,000-fold weaker | uni.lu |
| VD11-4-2 | CA IX | 50 pM (Kd) | High | uni.lu |
Integration of this compound into Multi-Targeting Strategies for Disease Modulation
The role of CA IX in supporting tumor growth and survival, particularly in hypoxic environments, makes it an attractive target for combination therapies wikipedia.orgguidetopharmacology.org. Future research will explore the integration of this compound into multi-targeting strategies to achieve more comprehensive disease modulation. This involves investigating synergistic effects when this compound is combined with conventional cancer treatments, such as chemotherapy and radiation therapy, which have shown increased efficacy when CA IX activity is inhibited guidetopharmacology.org.
Development of Innovative Preclinical Research Models for CA IX Inhibition Studies
To accurately assess the therapeutic potential of this compound, the development and utilization of innovative preclinical research models are paramount. Current research has employed Xenopus oocytes and various human cancer cell lines (e.g., MDA-MB-231, HeLa, H460, A549) to demonstrate this compound's ability to inhibit intracellular CA IX activity and reduce hypoxia-induced acidification and clonogenic survival uni.luneobioscience.comnih.gov. Toxicity studies have also been conducted in zebrafish embryos, indicating a lower toxicity profile for this compound compared to non-selective CA inhibitors like ethoxzolamide nih.govnih.gov.
Future efforts will focus on establishing more physiologically relevant models, including:
3D Tumor Spheroids and Organoids: These models better mimic the complex architecture and microenvironment of solid tumors, allowing for a more accurate assessment of drug penetration, efficacy in hypoxic core regions, and interactions with stromal components.
Patient-Derived Xenografts (PDX): Utilizing PDX models, which retain the genetic and histological characteristics of individual patient tumors, will enable personalized preclinical testing and provide insights into this compound's efficacy across diverse cancer subtypes.
Microfluidic Systems and Organ-on-a-Chip Platforms: These advanced in vitro systems can simulate the tumor microenvironment, including oxygen gradients, nutrient supply, and immune cell interactions, offering a high-throughput platform for evaluating this compound's effects on tumor metabolism, invasion, and metastatic potential.
Elucidation of Broader Biological System Interactions
While this compound is primarily developed as a selective CA IX inhibitor, understanding its broader biological system interactions is critical for comprehensive characterization. Preclinical studies in zebrafish embryos have already provided valuable insights into its systemic effects, demonstrating lower toxicity and fewer phenotypic abnormalities compared to ethoxzolamide at comparable LC50 doses nih.govnih.gov. This indicates a favorable safety margin in a whole-organism model.
Future research will extend to exploring potential off-target interactions that might lead to beneficial or adverse effects, even if not directly related to CA IX inhibition. This could involve broad-spectrum phenotypic screening in various model organisms. For instance, investigating potential interactions with fundamental biological processes, such as neuronal development pathways in C. elegans, could be a valuable avenue if preliminary data or theoretical predictions suggest such relevance. Such studies would provide a more holistic understanding of this compound's impact on complex biological systems beyond its primary target in cancer.
Theoretical Frameworks for Predicting and Enhancing this compound Bioactivity and Selectivity
Computational chemistry and theoretical frameworks will play an increasingly vital role in guiding the rational design and optimization of this compound and its analogues. Approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide detailed insights into the binding mechanisms of this compound with CA IX and other carbonic anhydrase isoforms nih.gov.
These theoretical frameworks can be used to:
Predict Bioactivity: Develop predictive models that correlate structural features with inhibitory potency against CA IX, enabling the in silico screening of large chemical libraries for novel potent inhibitors.
Enhance Selectivity: Design analogues with improved selectivity profiles by identifying structural modifications that enhance binding to CA IX while reducing interactions with other, potentially off-target, CA isoforms or other proteins.
Optimize ADME Properties: Predict and optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development, thereby reducing the need for extensive experimental testing.
Elucidate Conformational Dynamics: Use molecular dynamics simulations to understand the dynamic interactions between this compound and its target, revealing conformational changes upon binding and informing the design of more effective inhibitors.
By integrating these theoretical approaches with experimental data, researchers can accelerate the discovery and development of next-generation CA IX inhibitors based on the this compound scaffold, ultimately leading to more effective and safer cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
